4-(4-Acetoxyphenyl)-2-methyl-1-butene
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Overview
Description
4-(4-Acetoxyphenyl)-2-methyl-1-butene is an organic compound with the molecular formula C12H14O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an acetoxy group attached to a phenyl ring, which is further connected to a butene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetoxyphenyl)-2-methyl-1-butene typically involves the acetylation of 4-hydroxyphenyl-2-methyl-1-butene. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar acetylation process, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process involves the careful control of temperature, pressure, and reaction time to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetoxyphenyl)-2-methyl-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(4-acetoxyphenyl)-2-methyl-1-butanone or 4-(4-carboxyphenyl)-2-methyl-1-butene.
Reduction: Formation of 4-(4-hydroxyphenyl)-2-methyl-1-butene.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Acetoxyphenyl)-2-methyl-1-butene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Acetoxyphenyl)-2-methyl-1-butene involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to form a hydroxyl group, which can then participate in various biochemical pathways. The compound may interact with enzymes and receptors, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)-2-methyl-1-butene: Similar structure but with a hydroxyl group instead of an acetoxy group.
4-(4-Methoxyphenyl)-2-methyl-1-butene: Contains a methoxy group instead of an acetoxy group.
4-(4-Chlorophenyl)-2-methyl-1-butene: Contains a chlorine atom instead of an acetoxy group.
Uniqueness
4-(4-Acetoxyphenyl)-2-methyl-1-butene is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and biological properties. This functional group allows for specific interactions and transformations that are not possible with other similar compounds.
Properties
IUPAC Name |
[4-(3-methylbut-3-enyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10(2)4-5-12-6-8-13(9-7-12)15-11(3)14/h6-9H,1,4-5H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJCVWOFODYFPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC=C(C=C1)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641206 |
Source
|
Record name | 4-(3-Methylbut-3-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890097-90-2 |
Source
|
Record name | Phenol, 4-(3-methyl-3-buten-1-yl)-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890097-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Methylbut-3-en-1-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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